Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate

Medicinal chemistry Structure-activity relationship Thiophene carboxamide

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1) is a synthetic, small-molecule benzamide-thiophene hybrid with molecular formula C₁₆H₁₆N₂O₄S and a molecular weight of 332.37 g/mol. The compound comprises a 3-carbamoyl-4,5-dimethylthiophene core linked via a carbamoyl bridge to a methyl benzoate ester.

Molecular Formula C16H16N2O4S
Molecular Weight 332.4g/mol
CAS No. 896308-59-1
Cat. No. B365969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate
CAS896308-59-1
Molecular FormulaC16H16N2O4S
Molecular Weight332.4g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
InChIInChI=1S/C16H16N2O4S/c1-8-9(2)23-15(12(8)13(17)19)18-14(20)10-4-6-11(7-5-10)16(21)22-3/h4-7H,1-3H3,(H2,17,19)(H,18,20)
InChIKeyCVQIPDHBGLZWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1) — Procurement-Relevant Structural & Physicochemical Profile


Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1) is a synthetic, small-molecule benzamide-thiophene hybrid with molecular formula C₁₆H₁₆N₂O₄S and a molecular weight of 332.37 g/mol. The compound comprises a 3-carbamoyl-4,5-dimethylthiophene core linked via a carbamoyl bridge to a methyl benzoate ester. Predicted physicochemical data place its ACD/LogP at 4.02, topological polar surface area (TPSA) at 127 Ų, and aqueous solubility within a log Kow (KOWWIN v1.67) estimate of 2.19 . This compound is catalogued by several screening-compound suppliers and has been assigned the PubChem CID 5839018 and the ZINC database identifier ZINC05144881 [1].

Why In-Class Aminothiophene Benzamides Cannot Be Casually Substituted — Procurement Risk for Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1)


Aminothiophene-3-carboxamide derivatives bearing a benzamide ester tail constitute a broad class of compounds explored for phosphodiesterase V inhibition, antibacterial activity, and kinase modulation [1]. Within this class, small structural permutations — such as replacing the 3-carbamoyl group with a 3-cyano or 3-(N-methylcarbamoyl) substituent, or switching the benzoate ester for a furan-2-carboxamide — can drastically alter hydrogen-bonding capacity, target engagement, and pharmacokinetic properties [2]. The specific array of hydrogen-bond donors (the primary carboxamide NH₂ at position 3 and the bridging carbamoyl NH) and acceptors (the ester carbonyl and thiophene sulfur) present in CAS 896308-59-1 defines a unique pharmacophoric fingerprint that makes generic substitution unreliable without quantitative comparative data .

Quantitative Differentiation Evidence for Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1)


Hydrogen-Bond Donor Count Differentiates Carbamoyl from Cyano and Methylcarbamoyl Analogs — Impact on Target Engagement Potential

The target compound possesses a primary carboxamide at the thiophene 3-position, contributing one additional hydrogen-bond donor (HBD) compared to the 3-cyano analog (CAS 896302-91-3) and one additional HBD acceptor site relative to the N-methylcarbamoyl analog (CAS 896296-22-3). Predicted HBD count is 3 for the target compound, versus 1 for the cyano analog and 2 for the N-methylcarbamoyl analog [1]. In published antimicrobial screening data for close structural relatives within this chemotype, replacement of the 3-carbamoyl group with a 3-cyano group abolished detectable activity against Bacillus anthracis (MIC shifted from 4–8 μg/mL to NA at ≤16 μg/mL), demonstrating that the primary carboxamide HBD functionality is a critical pharmacophoric element [2].

Medicinal chemistry Structure-activity relationship Thiophene carboxamide

LogP and Predicted Lipophilicity Positioning Between Polar and Non-Polar Analogs

The target compound exhibits an ACD/LogP of 4.02 . By contrast, the furan-2-carboxamide analog (replacement of the benzoate ester tail, ST005324) displays a substantially lower cLogP of 1.386 [1]. The 3-cyano-4,5-dimethylthiophen-2-yl analog (CAS 896302-91-3) is predicted to have a higher LogP due to the replacement of the polar carboxamide with the lipophilic nitrile group. This places the target compound in an intermediate lipophilicity range, which may influence membrane permeability and non-specific protein binding differently than either more polar (furan) or more lipophilic (cyano) analogs.

Drug-likeness Lipophilicity Physicochemical profiling

Polar Surface Area and Rule-of-Five Compliance Profile Relative to Key Analogs

The target compound has a topological polar surface area (TPSA) of 127 Ų, with zero Rule-of-Five violations . The cyano analog (CAS 896302-91-3), lacking the carboxamide group, is predicted to have a lower TPSA (~90–100 Ų), while the free benzoic acid analog of this series would have a higher TPSA (>140 Ų) due to the carboxylic acid functionality. TPSA values below 140 Ų are generally associated with acceptable oral absorption potential. The target compound thus occupies a 'sweet spot' — sufficiently polar for solubility and target engagement, yet within Ro5 limits for permeability.

Oral bioavailability Drug-likeness Lead optimization

Antimicrobial Activity Pattern: Carbamoyl Substituent Confers Broader Antibacterial Spectrum Relative to Cyano Modification in Thiophene-3-Carboxamide Scaffold

Although no published MIC data exist specifically for CAS 896308-59-1 itself, screening results for the structurally proximate furan-2-carboxamide analog (ST005324, which shares the identical 3-carbamoyl-4,5-dimethylthiophene core) reveal an activity profile that contrasts sharply with the 3-cyano-modified comparator (ST005226). ST005324 exhibited MIC values of 4–8 μg/mL against B. anthracis Ames and 8–16 μg/mL against Y. pestis Co92, and 4–8 μg/mL against B. abortus 2308. In contrast, the 3-cyano analog (ST005226) was inactive (NA at ≤16 μg/mL) against B. anthracis and B. abortus, and showed only marginal activity against Y. pestis (≥16 μg/mL) [1]. Extrapolating this class-level trend, CAS 896308-59-1 (which retains the 3-carbamoyl group but replaces the furan tail with a methyl benzoate ester) is expected to maintain the carbamoyl-dependent antibacterial activity, with potential differences in potency arising from the altered C2-substituent.

Antimicrobial screening Biodefense pathogens Structure-activity relationship

Recommended Application Scenarios for Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate (CAS 896308-59-1)


Antibacterial Screening Against Gram-Negative Biodefense Pathogens (B. anthracis, Y. pestis, F. tularensis, B. abortus)

Based on class-level evidence showing that the 3-carbamoyl-4,5-dimethylthiophene core confers activity against B. anthracis (MIC 4–8 μg/mL) and B. abortus (MIC 4–8 μg/mL), CAS 896308-59-1 is a rational selection for screening libraries targeting biodefense-relevant Gram-negative pathogens. The methyl benzoate ester tail may provide different permeability or efflux properties compared to the furan analog, potentially yielding distinct hit profiles [1].

Medicinal Chemistry Lead Optimization Leveraging Balanced Physicochemical Properties

With a LogP of ~4.0 and TPSA of 127 Ų, this compound sits within a drug-like property space that balances permeability and solubility. It is suitable as a starting scaffold for lead optimization programs where the primary carboxamide can be elaborated or where the methyl ester serves as a prodrug handle for carboxylic acid generation. The compound's zero Ro5 violations make it a lower-risk entry point compared to more lipophilic cyano or bulkier N-methyl analogs .

Structure-Activity Relationship (SAR) Studies on Aminothiophene-3-Carboxamide PDE5 or Kinase Inhibitors

The aminothiophene-3-carboxamide chemotype in patent CA2268886C is established as a phosphodiesterase V inhibitor scaffold. CAS 896308-59-1, bearing a primary 3-carboxamide and a methyl benzoate ester at the 2-carbamoyl position, represents a specific substitution pattern within that patent space. It can serve as a reference compound for SAR exploration of C2-amide substituent effects on enzymatic potency and selectivity [2].

Computational Docking and Pharmacophore Modeling Requiring Defined H-Bond Donor/Acceptor Patterns

The defined HBD count of 3 (one primary carboxamide NH₂ plus one bridging carbamoyl NH) and HBA count of 6 provides a well-characterized pharmacophoric fingerprint. This compound is appropriate for computational studies where hydrogen-bond-mediated recognition is hypothesized to drive binding, offering a contrast to analogs with fewer HBDs (e.g., cyano or N-methyl variants) .

Quote Request

Request a Quote for Methyl 4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.